Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the intramolecular cycloaddition reaction is used to synthesize a hexahydrochromeno[4,3-b]pyrrole derivative with an ethyl ester group . Another synthesis route involves cyclization reactions, as seen in the creation of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which also contain an ethyl ester moiety . These methods could potentially be adapted for the synthesis of Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate by incorporating the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal system and space group, as well as the presence of intramolecular hydrogen bonds and π-π interactions that contribute to structural stability . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
The compounds discussed in the papers are involved in various chemical reactions that lead to their formation. For instance, the cyclization reaction is a key step in the synthesis of fluorescent dyes, which indicates that the functional groups present in the molecules are reactive under certain conditions . Similarly, the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride to form a pyrazole derivative suggests that the ethyl ester group can participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the orientation parameter in nematic liquid crystals is an important physical property for the application of dyes in liquid crystal displays . The presence of intermolecular hydrogen bonding and π-π interactions can affect the melting points, solubility, and stability of the compounds . These properties are essential for the practical application and handling of the compounds in various industries.
Scientific Research Applications
Anticonvulsant Activities
Bis-Mannich bases and their structural isomers, including compounds similar to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown varying degrees of activity in anticonvulsant tests, indicating potential use in developing new antiepileptic drugs for the treatment of grand mal and petit mal epilepsies (H. Gul et al., 2007).
Urease Inhibition
In research on urease inhibitors, compounds structurally related to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate have been synthesized and screened for their inhibitory potential against the urease enzyme. These molecules have shown potency as urease inhibitors, suggesting their utility in therapeutic applications and drug designing programs (M. Nazir et al., 2018).
Antioxidant and Corrosion Inhibition Properties
Studies have explored the antioxidant activity and corrosion inhibition potential of compounds related to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate. These compounds, synthesized using biogenic nanoparticles, exhibited antioxidant properties and were effective in corrosion inhibition, highlighting their potential in various industrial and pharmacological applications (G. C. Anjan Kumar et al., 2022).
Catalytic Applications in Organic Synthesis
Research in organic synthesis has utilized compounds similar to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate as catalysts. These compounds have been employed in various organic reactions, such as Michael addition and annulation reactions, indicating their importance as catalysts in the synthesis of complex organic molecules (Jun-ichi Tateiwa & A. Hosomi, 2001).
Applications in Dye Synthesis for Liquid Crystal Displays
Compounds structurally related to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate have been synthesized for potential application in liquid crystal displays. These fluorescent dyes demonstrated good orientation parameters in nematic liquid crystal, suggesting their suitability for use in display technologies (V. Bojinov & I. Grabchev, 2003).
In Vitro Microbiological Evaluation
Novel series of derivatives structurally similar to Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate have been evaluated for their in vitro antimicrobial activity. These compounds showed efficacy against different bacterial and fungal strains, indicating their potential in the development of new antimicrobial agents (M. Ghashang et al., 2015).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards of Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of research or applications for Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.
properties
IUPAC Name |
ethyl 8-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)12-7-5-4-6-11-21(25)20-10-8-9-19(17-20)18-24-15-13-23(2)14-16-24/h8-10,17H,3-7,11-16,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDWATZAIRDBNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643462 | |
Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate | |
CAS RN |
898789-55-4 | |
Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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